2-Butenoyl chloride

Catalog No.
S1532060
CAS No.
625-35-4
M.F
C4H5ClO
M. Wt
104.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenoyl chloride

CAS Number

625-35-4

Product Name

2-Butenoyl chloride

IUPAC Name

(E)-but-2-enoyl chloride

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+

InChI Key

RJUIDDKTATZJFE-NSCUHMNNSA-N

SMILES

CC=CC(=O)Cl

Synonyms

(2E)-2-Butenoyl Chloride; (E)-2-Butenoyl Chloride; (E)-Crotonoyl Chloride; (E)-But-2-enoyl Chloride; (E)-Crotonic Acid Chloride; (E)-Crotonyl Chloride; trans-2-Butenoyl Chloride; trans-Crotonoyl Chloride; trans-Crotonyl Chloride

Canonical SMILES

CC=CC(=O)Cl

Isomeric SMILES

C/C=C/C(=O)Cl

Limited Research Applications:

While 2-Butenoyl chloride (also known as Crotonyl chloride) possesses certain chemical properties that could be theoretically useful in various research areas, its extensive hazards and limited stability significantly restrict its practical applications in scientific research.

  • High Reactivity

    2-Butenoyl chloride is highly reactive due to the presence of the acyl chloride functional group. This reactivity can lead to unwanted side reactions and decomposition during experiments, making it challenging to control and achieve desired outcomes [].

  • Corrosive and Toxic: This compound is a severe skin and eye irritant and can cause respiratory tract damage upon inhalation. Its toxicity presents safety concerns for researchers and necessitates the use of specialized equipment and handling procedures [].

  • Limited Stability

    2-Butenoyl chloride readily hydrolyzes (reacts with water) to form crotonic acid, further limiting its use in reactions requiring anhydrous (water-free) conditions [].

Potential Research Areas (with limitations):

Despite the limitations, some potential research areas have explored the use of 2-Butenoyl chloride, primarily as a reactive intermediate in the synthesis of other compounds.

  • Organic Synthesis

    Limited studies have investigated its use as a starting material for the synthesis of specific organic compounds, particularly those containing the crotonoyl functional group. However, alternative and safer methods are often preferred due to the aforementioned challenges [].

  • Polymer Chemistry

    Theoretical considerations suggest its potential application in the synthesis of certain polymers. However, the feasibility and safety concerns associated with its use remain significant hurdles [].

Origin and Significance:

2-Butenoyl chloride is not a naturally occurring compound. It is a synthetic intermediate used in various organic syntheses, particularly for the preparation of esters, amides, and ketones containing a crotonoyl group (CH₃CH=CHCO-) []. Due to its reactivity, it finds applications in research areas like polymer chemistry and materials science [].


Molecular Structure Analysis

2-Butenoyl chloride consists of a four-carbon chain with a double bond between the second and third carbon atoms (C=C). A carbonyl group (C=O) is attached to the second carbon, and a chlorine atom (Cl) is bonded to the first carbon. This structure can be represented as CH₃CH=CHCOCl [].

Key Features:

  • The presence of a double bond and a carbonyl group makes the molecule susceptible to nucleophilic attack, a key concept in organic chemistry.
  • The chlorine atom is a good leaving group, further enhancing its reactivity in nucleophilic substitution reactions.

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 2-butenoyl chloride involves the reaction of crotonic acid (CH₃CH=CHCOOH) with thionyl chloride (SOCl₂) under reflux conditions [].

  • Balanced chemical equation: CH₃CH=CHCOOH + SOCl₂ → CH₃CH=CHCOCl + SO₂ + HCl []

Reactions:

2-Butenoyl chloride undergoes various reactions due to its electrophilic nature. Here are some examples:

  • Nucleophilic substitution

    The chlorine atom can be replaced by a nucleophile (Nu⁻), such as an alcohol (ROH) or amine (R₂NH), forming esters or amides, respectively [].

  • Balanced chemical equation (with an alcohol): CH₃CH=CHCOCl + ROH → CH₃CH=CHCOOR + HCl []

  • Addition reactions

    The double bond can react with nucleophiles and electrophiles in various addition reactions depending on the reaction conditions.

Decomposition

Under strong acidic or basic conditions, 2-butenoyl chloride can decompose into crotonic acid and hydrogen chloride [].

Physical and Chemical Properties

  • Melting point: Not readily available.
  • Boiling point: Around 80-85 °C (at 12 mmHg).
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ether. Insoluble in water due to the reactive nature of the acyl chloride group [].
  • Stability: Highly reactive and susceptible to hydrolysis (decomposition by water) [].

2-Butenoyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. Due to its reactivity, it can react violently with water and alcohols, releasing hydrochloric acid fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2-Butenoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and alcohols.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

10487-71-5
625-35-4

Wikipedia

Crotonyl chloride

General Manufacturing Information

2-Butenoyl chloride: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem

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